rac-1-Linoleoyl-2,3-dilinolenoylglycerol

描述

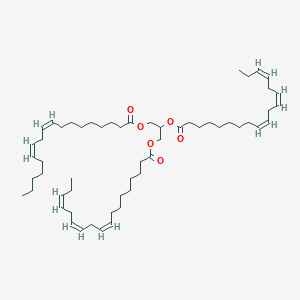

rac-1-Linoleoyl-2,3-dilinolenoylglycerol: is a chemical compound with the molecular formula C57H94O6 and a molecular weight of 875.35 g/mol . It is also known by its systematic name, (all-Z)9,12,15-Octadecatrienoic Acid 1-[(1Oxo-9,12-octadecadienyl)oxy]methyl]-1,2-ethanediyl Ester . This compound is typically found as a yellow oil and is used in various biochemical and proteomics research applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of rac-1-Linoleoyl-2,3-dilinolenoylglycerol generally involves the esterification of linoleic acid and linolenic acid with glycerol . The reaction is typically carried out under controlled conditions to ensure the formation of the desired ester bonds. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction conditions are carefully monitored to maintain the integrity of the compound and to minimize impurities .

化学反应分析

Types of Reactions: rac-1-Linoleoyl-2,3-dilinolenoylglycerol can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common reagents include oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Common reagents include reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Common reagents include halogens or other nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of epoxides or hydroxylated products, while reduction may yield alcohols or alkanes .

科学研究应用

rac-1-Linoleoyl-2,3-dilinolenoylglycerol has several scientific research applications, including:

作用机制

The mechanism of action of rac-1-Linoleoyl-2,3-dilinolenoylglycerol involves its interaction with specific molecular targets and pathways. The compound is known to interact with lipid membranes and proteins, influencing various biochemical processes. It may modulate the activity of enzymes involved in lipid metabolism and signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

- 1,2-Dilinolenoyl-3-linoleoylglycerol

- (9Z,9’Z,12Z,12’Z,15Z,15’Z)-9,12,15-Octadecatrienoic Acid 1-[(1Oxo-9,12-octadecadienyl)oxy]methyl]-1,2-ethanediyl Ester

Comparison: rac-1-Linoleoyl-2,3-dilinolenoylglycerol is unique due to its specific combination of linoleic acid and linolenic acid esterified with glycerol. This unique structure imparts distinct chemical and physical properties, making it suitable for specific research applications. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, which can be advantageous in certain experimental setups .

生物活性

Rac-1-Linoleoyl-2,3-dilinolenoylglycerol is a bioactive lipid molecule that has garnered attention for its potential therapeutic properties. This compound is a glycerolipid comprising linoleic and dilinolenic acid moieties, which are known for their roles in cellular signaling and inflammation modulation. Understanding its biological activity is crucial for exploring its applications in health and disease management.

- Molecular Formula : C57H94O6

- Molecular Weight : 875.35 g/mol

- CAS Number : 79925-48-7

1. Immunomodulatory Effects

Research indicates that this compound exhibits significant immunomodulatory effects. A study demonstrated its ability to modulate cytokine secretion and neutrophil migration, particularly in the context of liver injury induced by concanavalin A (Con A). The compound reduced levels of pro-inflammatory cytokines such as IL-4, IL-6, and IL-10 while maintaining IFN-γ levels, suggesting a selective anti-inflammatory profile .

2. Cancer Metastasis Inhibition

In cancer research, this compound has shown promise in inhibiting metastasis. It affects the epidermal growth factor receptor (EGFR) signaling pathway by promoting the degradation of activated EGFRs, thereby reducing matrix metalloproteinase (MMP) expression associated with cancer cell invasiveness. This action suggests a potential role in preventing tumor progression and metastasis .

Case Study 1: Hepatic Injury Model

In an animal model of hepatitis induced by Con A, pretreatment with this compound significantly reduced hepatic necrosis and leukocyte infiltration. Histological analyses confirmed these findings, indicating that the compound may provide therapeutic benefits in immune-mediated liver injuries .

Case Study 2: Breast Cancer Cell Lines

In vitro studies using MDA-MB-231 breast cancer cells revealed that this compound inhibited EGF-induced cell mobility and invasiveness. By enhancing EGFR internalization and degradation, the compound effectively downregulated MMP expression, highlighting its potential as an anti-metastatic agent .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Immunomodulation | Reduced pro-inflammatory cytokines | Modulation of IL-4, IL-6, IL-10 levels |

| Neutrophil Migration | Inhibition | Suppression of IL-8/VCAM expression |

| Cancer Metastasis | Inhibition | Enhanced EGFR degradation; reduced MMP expression |

属性

IUPAC Name |

2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H94O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7,9-10,12,16-21,25-30,54H,4-6,8,11,13-15,22-24,31-53H2,1-3H3/b10-7-,12-9-,19-16-,20-17-,21-18-,28-25-,29-26-,30-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPMCCKWZKDAGE-DJOODRDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCC=CCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H94O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649445 | |

| Record name | 3-{[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy}propane-1,2-diyl (9Z,12Z,15Z,9'Z,12'Z,15'Z)di-octadeca-9,12,15-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

875.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79925-48-7 | |

| Record name | 3-{[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy}propane-1,2-diyl (9Z,12Z,15Z,9'Z,12'Z,15'Z)di-octadeca-9,12,15-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。